4-Bromo-2-thiophenecarboxylic acid physical properties
4-Bromo-2-thiophenecarboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-thiophenecarboxylic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of 4-Bromo-2-thiophenecarboxylic acid (CAS No: 16694-18-1), a key heterocyclic building block used in the synthesis of pharmaceuticals and materials.
Core Physical and Chemical Properties
4-Bromo-2-thiophenecarboxylic acid is a substituted thiophene derivative containing both a carboxylic acid group and a bromine atom. These functional groups dictate its physical characteristics, such as its melting point, solubility, and acidity. The compound typically appears as a white to light yellow powder or crystalline solid.[1][2][3]
Quantitative Data Summary
The fundamental physical properties of 4-Bromo-2-thiophenecarboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrO₂S | [1][4] |
| Molecular Weight | 207.04 - 207.05 g/mol | [1][2][5] |
| Melting Point | 120.0 to 124.0 °C | [2] |
| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 3.50 ± 0.10 (Predicted) | [1][3][4] |
| Appearance | White to Light yellow powder to crystal | [1][2][3] |
| UV Maximum Absorption (λmax) | 245 nm (in Ethanol) | [4] |
Detailed Analysis of Physical Properties
Melting and Boiling Point
Carboxylic acids exhibit high melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form stable hydrogen-bonded dimers.[6] The melting point of 4-Bromo-2-thiophenecarboxylic acid is consistently reported in the range of 120-124 °C.[2] The relatively high melting point for its molecular size indicates strong intermolecular forces in the solid state, likely arising from hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the carbon-bromine bond and the thiophene ring. The predicted boiling point is approximately 323.7 °C.[1][4]
Solubility
The solubility of carboxylic acids is governed by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon or aromatic portion of the molecule.[7] While lower molecular weight carboxylic acids are miscible with water, solubility decreases as the carbon chain length increases.[8] 4-Bromo-2-thiophenecarboxylic acid is soluble in common organic solvents such as ether, dichloromethane, and benzene.[4] Its solubility in water is not explicitly quantified in the provided results but is expected to be limited due to the hydrophobic thiophene ring.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The predicted pKa for 4-Bromo-2-thiophenecarboxylic acid is approximately 3.50.[1][3][4] This value indicates that it is a moderately strong organic acid, a characteristic feature of carboxylic acids. The electron-withdrawing nature of the bromine atom and the sulfur atom in the thiophene ring helps to stabilize the carboxylate anion formed upon deprotonation, contributing to its acidity.
Spectral Properties
Spectral data is crucial for the structural elucidation and confirmation of the compound.
-
¹³C NMR: The carbon NMR spectrum has been recorded, with the data available in spectral databases.[5][9] The carbonyl carbon of the carboxylic acid typically appears significantly downfield (around 160-180 ppm).[10]
-
UV Spectroscopy: The maximum UV absorption wavelength is noted at 245 nm in ethanol, which is characteristic of the electronic transitions within the substituted thiophene ring system.[4]
-
Mass Spectrometry: Mass spectrometry data is available, which would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) and fragmentation patterns involving the loss of -OH and -COOH groups.[5]
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical properties of a solid organic compound like 4-Bromo-2-thiophenecarboxylic acid.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dried, crystalline 4-Bromo-2-thiophenecarboxylic acid is finely crushed and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (liquefaction) are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A precisely weighed sample of 4-Bromo-2-thiophenecarboxylic acid is dissolved in a suitable solvent, typically a water-alcohol mixture, to a known concentration.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, it is tuned to the carbon-13 frequency.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns of the different nuclei, which allows for the confirmation of the molecular structure.
Visualizations
General Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound such as 4-Bromo-2-thiophenecarboxylic acid.
Caption: Workflow for chemical characterization.
Structure-Property Relationships
This diagram illustrates the logical relationship between the molecular structure of 4-Bromo-2-thiophenecarboxylic acid and its key physical properties.
Caption: Influence of structure on physical properties.
References
- 1. 4-Bromo-2-thiophenecarboxylic acid - Protheragen [protheragen.ai]
- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 3. 4-Bromo-2-thiophenecarboxylic acid CAS#: 16694-18-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromo-2-thiophenecarboxylic Acid | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
